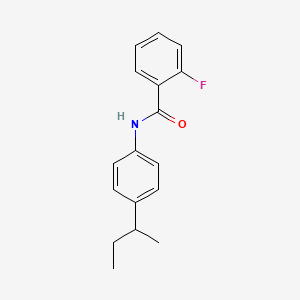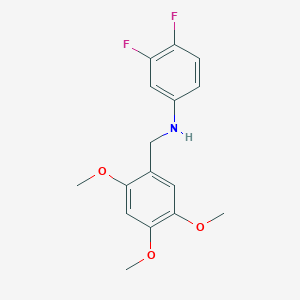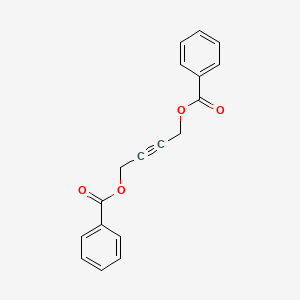![molecular formula C16H20N4O2S B4956218 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4956218.png)
5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as ETP-46321 and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone involves the inhibition of PDE5 activity. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger molecule that regulates various physiological processes. Inhibition of PDE5 leads to an increase in cGMP levels, resulting in vasodilation, anti-inflammatory, and anti-tumor activity.
Biochemical and Physiological Effects:
Research studies have shown that 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone exhibits various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits vasodilatory effects by relaxing smooth muscle cells in blood vessels, resulting in increased blood flow. Furthermore, studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit PDE5 activity, and its anti-inflammatory, vasodilatory, and anti-tumor activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of more potent and selective PDE5 inhibitors for the treatment of various diseases.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
4. Development of new formulations and delivery methods for this compound to improve its bioavailability and therapeutic efficacy.
5. Investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone is a chemical compound that exhibits potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of PDE5 activity, leading to various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for its research, including the development of more potent and selective PDE5 inhibitors and investigation of its potential use in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis method of 5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with piperazine and methylhydrazine to form the intermediate compound. This intermediate compound is then reacted with 4-chloro-3-nitropyridazine to yield the final product.
Applications De Recherche Scientifique
5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone has been found to exhibit potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Research studies have shown that this compound inhibits the activity of phosphodiesterase 5 (PDE5), a protein that plays a crucial role in the regulation of intracellular cyclic nucleotides. Inhibition of PDE5 results in an increase in cyclic nucleotide levels, leading to various physiological effects such as vasodilation, anti-inflammatory, and anti-tumor activity.
Propriétés
IUPAC Name |
5-[4-(5-ethylthiophene-2-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-13-4-5-14(23-13)16(22)20-8-6-19(7-9-20)12-10-15(21)18(2)17-11-12/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEYVACPZLUPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)

![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4956182.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4956186.png)
![1-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4956199.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)



![N-[2-chloro-4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4956235.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)